molecular formula C22H23P B14714607 Phosphorane, (2-methylpropylidene)triphenyl- CAS No. 21960-27-0

Phosphorane, (2-methylpropylidene)triphenyl-

Cat. No.: B14714607
CAS No.: 21960-27-0
M. Wt: 318.4 g/mol
InChI Key: NUHNKKUZZUAGCP-UHFFFAOYSA-N
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Description

Phosphorane, (2-methylpropylidene)triphenyl- is an organophosphorus compound with the molecular formula C22H23P. It is a member of the phosphorane family, which are pentavalent phosphorus compounds. This compound is characterized by the presence of a phosphorus atom bonded to four phenyl groups and one 2-methylpropylidene group. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosphorane, (2-methylpropylidene)triphenyl- can be synthesized through the reaction of triphenylphosphine with an appropriate alkylidene halide under controlled conditions. The reaction typically involves the use of a base, such as sodium hydride, to deprotonate the triphenylphosphine, followed by the addition of the alkylidene halide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the reactants.

Industrial Production Methods

In an industrial setting, the production of phosphorane, (2-methylpropylidene)triphenyl- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Phosphorane, (2-methylpropylidene)triphenyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: It can be reduced to form phosphines.

    Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Substitution reactions often require the use of strong bases or nucleophiles, such as sodium amide or Grignard reagents.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Triphenylphosphine and related phosphines.

    Substitution: Various substituted phosphoranes depending on the reagents used.

Scientific Research Applications

Phosphorane, (2-methylpropylidene)triphenyl- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.

    Biology: The compound can be used in the study of enzyme mechanisms involving phosphorus-containing intermediates.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phosphorane, (2-methylpropylidene)triphenyl- involves the interaction of the phosphorus atom with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. The molecular pathways involved include the formation and cleavage of phosphorus-carbon bonds, as well as the stabilization of reactive intermediates.

Comparison with Similar Compounds

Phosphorane, (2-methylpropylidene)triphenyl- can be compared with other similar compounds, such as:

    Triphenylphosphine: Lacks the alkylidene group and has different reactivity.

    Phosphorane, (methylidene)triphenyl-: Contains a methylidene group instead of a 2-methylpropylidene group, leading to different chemical properties.

    Phosphorane, (ethylidene)triphenyl-: Contains an ethylidene group, which also affects its reactivity and applications.

The uniqueness of phosphorane, (2-methylpropylidene)triphenyl- lies in its specific structure, which imparts distinct reactivity and makes it suitable for specialized applications in research and industry.

Properties

CAS No.

21960-27-0

Molecular Formula

C22H23P

Molecular Weight

318.4 g/mol

IUPAC Name

2-methylpropylidene(triphenyl)-λ5-phosphane

InChI

InChI=1S/C22H23P/c1-19(2)18-23(20-12-6-3-7-13-20,21-14-8-4-9-15-21)22-16-10-5-11-17-22/h3-19H,1-2H3

InChI Key

NUHNKKUZZUAGCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=P(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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